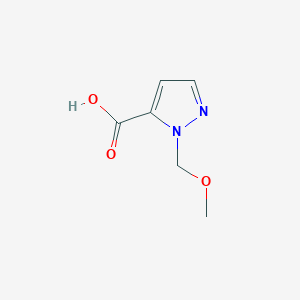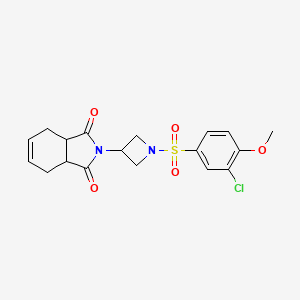
2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H19ClN2O5S and its molecular weight is 410.87. The purity is usually 95%.
BenchChem offers high-quality 2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has developed methods for synthesizing azetidinone derivatives, highlighting their biological and pharmacological potencies. A study by Jagannadham et al. (2019) described the synthesis of substituted azetidinones derived from the dimer of Apremilast, focusing on their potential as medicinally important heterocyclic motifs found in several naturally occurring alkaloids. These compounds were characterized using various spectroscopic techniques, underscoring the importance of sulfonamide rings in pharmaceutical chemistry (Jagannadham et al., 2019).
Structural Insights
Further structural insights were provided through the study of tetrazole derivatives, as outlined by Al-Hourani et al. (2015). The work focused on the crystal structure and docking studies to understand the orientation and interaction within the active sites of enzymes, suggesting potential applications in designing enzyme inhibitors (Al-Hourani et al., 2015).
Potential Pharmaceutical Applications
The exploration of isoindole-1,3-dione derivatives for their affinity towards serotonin receptors and inhibition of Phosphodiesterase 10A (PDE10A) indicates their potential as antipsychotics. A study conducted by Czopek et al. (2020) synthesized a library of these derivatives, revealing promising in vitro safety profiles and potential antipsychotic properties in behavioral models of schizophrenia (Czopek et al., 2020).
Green Chemistry Approaches
Innovative synthesis methods employing green chemistry principles were explored by Journal et al. (2019), who developed an efficient synthesis of isoindoline-1,3-dione derivatives using the Water Extract of Onion Peel Ash (WEOPA). This method presents an environmentally friendly alternative, reducing the reliance on harmful catalysts and showcasing a sustainable approach to synthesizing medicinally relevant compounds (Journal et al., 2019).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of synthesized azetidin-2-one derivatives were highlighted in several studies. For example, Kendre et al. (2012) discussed the synthesis and evaluation of azetidin-2-one derivatives with aryl sulfonate moiety for their anti-inflammatory and anti-microbial activities, offering insights into their potential therapeutic applications (Kendre et al., 2012).
Eigenschaften
IUPAC Name |
2-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-26-16-7-6-12(8-15(16)19)27(24,25)20-9-11(10-20)21-17(22)13-4-2-3-5-14(13)18(21)23/h2-3,6-8,11,13-14H,4-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMAAWLWJQBLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid](/img/structure/B2729321.png)
![N-((2-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2729323.png)
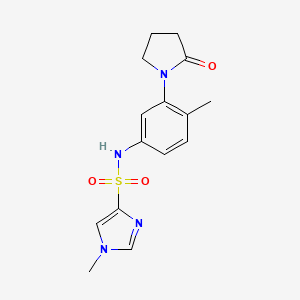


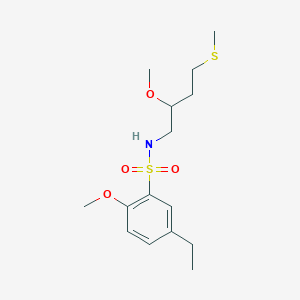
![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate](/img/structure/B2729331.png)
![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2729333.png)
![(1E,4Z)-1-[4-(diethoxymethyl)phenyl]-5-(dimethylamino)-1,4-pentadien-3-one](/img/structure/B2729335.png)
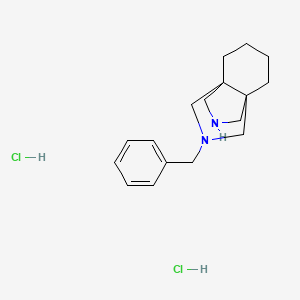
![2-{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2729338.png)

![2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2729341.png)
